4-(Trifluoromethoxy)cyclohexanecarboxylic acid physical properties
4-(Trifluoromethoxy)cyclohexanecarboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)cyclohexanecarboxylic acid is a fascinating and increasingly important building block in the field of medicinal chemistry and materials science. Its unique combination of a rigid cyclohexyl scaffold, an ionizable carboxylic acid group, and a lipophilic, metabolically stable trifluoromethoxy group makes it a valuable synthon for designing novel therapeutic agents and functional materials. The physical properties of this molecule are not merely data points; they are critical determinants of its behavior in both chemical and biological systems. Understanding these properties is paramount for its effective application, from predicting its reaction kinetics to optimizing its bioavailability in a potential drug candidate.
This guide provides a comprehensive overview of the core physical properties of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid, grounded in established analytical techniques. As senior application scientists, we recognize that the "why" and "how" are as crucial as the "what." Therefore, this document delves into the causality behind experimental choices and provides detailed, self-validating protocols for the determination of these key characteristics.
Molecular Structure and Stereoisomerism
The structure of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid is characterized by a cyclohexane ring substituted with a carboxylic acid (-COOH) group and a trifluoromethoxy (-OCF₃) group at the 1 and 4 positions, respectively. Due to the stereochemistry of the cyclohexane ring, this compound can exist as two distinct diastereomers: cis and trans.
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cis-isomer: The carboxylic acid and trifluoromethoxy groups are on the same side of the cyclohexane ring.
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trans-isomer: The carboxylic acid and trifluoromethoxy groups are on opposite sides of the ring.
This stereoisomerism has a profound impact on the physical properties of the molecule, influencing crystal packing, melting point, and solubility. It is therefore essential to consider the specific isomeric form when evaluating its physical data.
Core Physical Properties: A Summary
The following table summarizes the key physical properties of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid and its isomers. It is important to note that while experimental data for the closely related 4-(trifluoromethyl)cyclohexanecarboxylic acid is available, some properties for the trifluoromethoxy analog are predicted.
| Property | trans-4-(Trifluoromethoxy)cyclohexanecarboxylic acid | 2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid |
| Molecular Formula | C₈H₁₁F₃O₃[1] | C₈H₁₁F₃O₃[2] |
| Molecular Weight | 212.17 g/mol [1] | 212.17 g/mol [2] |
| Appearance | Solid (expected) | Not specified |
| Melting Point (°C) | Data not available | Not specified |
| Boiling Point (°C) | Predicted: Data not available | Not specified |
| pKa | Predicted: Lower than cyclohexanecarboxylic acid (~4.9) due to the electron-withdrawing -OCF₃ group. | Not specified |
| Solubility | Expected to be soluble in polar organic solvents like methanol. | Not specified |
In-Depth Analysis of Physical Properties
Melting Point
The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice forces. A pure, crystalline compound will exhibit a sharp melting point range of 0.5-1.0°C. Impurities will typically cause a depression and broadening of the melting point range.[3] For the related compound, trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid, the melting point is reported to be in the range of 151-157°C.[4][5] The mixture of cis and trans isomers of 4-(trifluoromethyl)cyclohexanecarboxylic acid has a lower and broader melting point of 71-75°C.[6] This illustrates the significant impact of stereoisomerism on crystal packing and melting point.
A standard and reliable method for determining the melting point is the capillary melting point technique.[7]
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Sample Preparation: A small amount of the dry, crystalline 4-(Trifluoromethoxy)cyclohexanecarboxylic acid is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
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Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer.
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Heating and Observation: The sample is heated at a steady and slow rate (1-2°C per minute) as it approaches the expected melting point.
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Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).[8][9] The melting point is reported as the range T1-T2.
Caption: Workflow for Melting Point Determination.
Acidity (pKa)
The pKa is a measure of the acidity of a compound. The carboxylic acid group of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid is the primary acidic proton. The trifluoromethoxy group is strongly electron-withdrawing, which stabilizes the conjugate base (carboxylate anion) through an inductive effect. This leads to an increase in acidity, and therefore a lower pKa value, compared to the parent cyclohexanecarboxylic acid (pKa ≈ 4.9).[10] For a related compound, 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid, the pKa is estimated to be around 2-3 due to the strong electron-withdrawing nature of the -CF₃ group.[11]
Potentiometric titration is a highly accurate method for determining the pKa of an acid.
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Solution Preparation: A precise weight of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid is dissolved in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.
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Titration Setup: A calibrated pH electrode is immersed in the solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
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Titration: The titrant is added in small, known increments, and the pH of the solution is recorded after each addition.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Solubility
Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid is dictated by a balance between its polar and nonpolar components. The carboxylic acid group can participate in hydrogen bonding with polar solvents like water, while the cyclohexane ring and the trifluoromethoxy group contribute to its lipophilicity, favoring solubility in nonpolar organic solvents. The related compound, trans-4-(trifluoromethyl)cyclohexanecarboxylic acid, is noted to be soluble in methanol.[12]
A systematic approach to determining solubility in various solvents can provide valuable insights into the compound's polarity.[13]
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Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, 5% aq. NaOH, 5% aq. HCl, ethanol, acetone, dichloromethane, hexanes).
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Procedure: To a small, fixed amount of the compound (e.g., 10 mg) in a test tube, add the solvent in small portions (e.g., 0.5 mL increments) with vigorous mixing after each addition.
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Observation: Observe whether the solid dissolves completely. Solubility is often defined as dissolving to a concentration of at least 3% (w/v).
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Acid-Base Solubility: Solubility in 5% NaOH indicates an acidic compound, while solubility in 5% HCl suggests a basic compound.[14][15] For 4-(Trifluoromethoxy)cyclohexanecarboxylic acid, solubility in 5% NaOH is expected due to the formation of the water-soluble sodium salt.
Caption: Workflow for Qualitative Solubility Testing.
Implications for Drug Development and Research
The physical properties of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid are not just academic curiosities; they have profound implications for its practical application:
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pKa and ADME: The pKa determines the ionization state of the molecule at physiological pH (around 7.4). A lower pKa means the compound will exist predominantly in its ionized carboxylate form, which can enhance aqueous solubility but may reduce its ability to cross lipid membranes. This is a critical consideration for absorption, distribution, metabolism, and excretion (ADME) profiling.
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Solubility and Bioavailability: Poor aqueous solubility is a major hurdle in drug development. The solubility data guides formulation strategies to ensure adequate bioavailability. The lipophilicity imparted by the trifluoromethoxy group can be advantageous for membrane permeability but must be balanced with sufficient aqueous solubility.
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Melting Point, Stability, and Formulation: A high melting point often correlates with greater crystal lattice energy, which can impact the dissolution rate of the solid form. It is also an indicator of the physical stability of the compound.
Conclusion
4-(Trifluoromethoxy)cyclohexanecarboxylic acid is a molecule of significant interest due to the unique properties conferred by its trifluoromethoxy group. Its physical characteristics, including melting point, pKa, and solubility, are fundamental to its application in medicinal chemistry and materials science. A thorough understanding and accurate determination of these properties, using the robust protocols outlined in this guide, are essential for any researcher or scientist working with this valuable compound. The interplay between its stereochemistry and physical properties further underscores the need for careful characterization to unlock its full potential in the design of next-generation molecules.
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